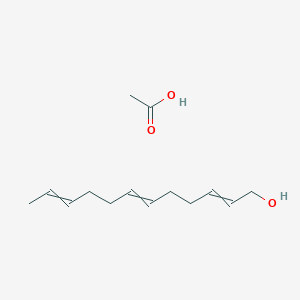
1,10b-Dihydrofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10b-Dihydrofluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C16H12 It is a derivative of fluoranthene, characterized by its unique structure that includes a fused ring system
Preparation Methods
The synthesis of 1,10b-Dihydrofluoranthene typically involves the hydroarylation of alkynes. This reaction can be catalyzed by gold(I) or gallium trichloride, which facilitates the formation of the polycyclic structure under mild conditions . The process involves the electrophilic activation of alkynes, leading to the formation of complex molecules through intramolecular reactions. Industrial production methods may involve similar catalytic processes, optimized for higher yields and purity.
Chemical Reactions Analysis
1,10b-Dihydrofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Hydrogenation can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles such as halogens.
Scientific Research Applications
1,10b-Dihydrofluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological molecules, although detailed biological applications are still under investigation.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 1,10b-Dihydrofluoranthene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in materials science. The specific pathways and molecular targets depend on the context of its application, such as in electronic devices or chemical reactions .
Comparison with Similar Compounds
1,10b-Dihydrofluoranthene can be compared to other polycyclic aromatic hydrocarbons, such as:
Fluoranthene: The parent compound, which lacks the additional hydrogenation seen in this compound.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Pyrene: Known for its four fused benzene rings, differing from the structure of this compound. The uniqueness of this compound lies in its specific ring fusion and hydrogenation pattern, which confer distinct chemical and physical properties
Properties
CAS No. |
35324-29-9 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,10b-dihydrofluoranthene |
InChI |
InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-9,15H,10H2 |
InChI Key |
BRAFGYUTFFBQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C1C4=CC=CC=C4C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


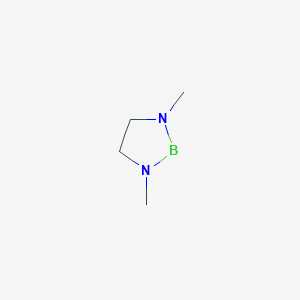
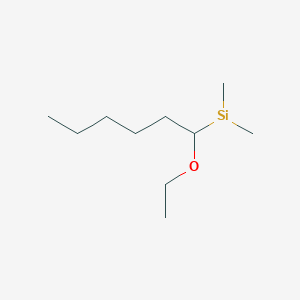
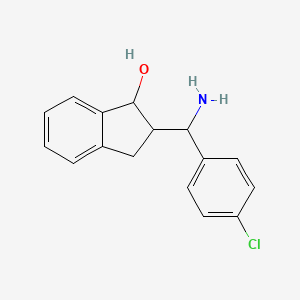

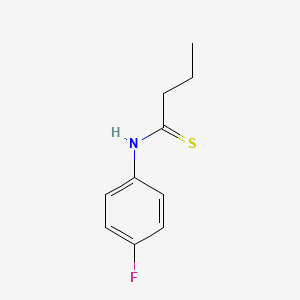
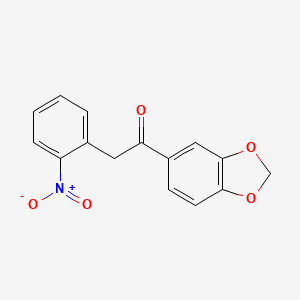
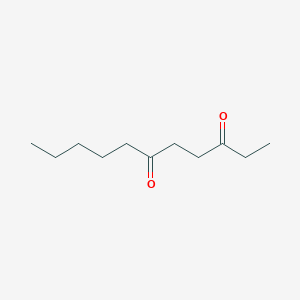



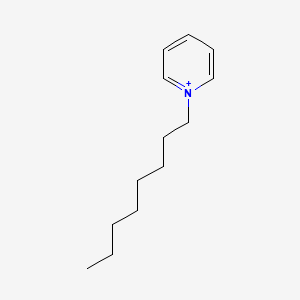
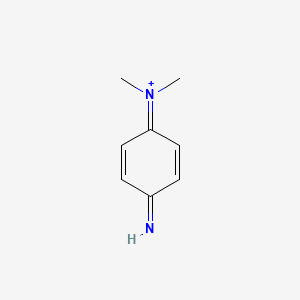
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
